Cas no 2229458-73-3 (3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)piperidine)
3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)piperidine Chemical and Physical Properties
Names and Identifiers
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- EN300-1825080
- 3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)piperidine
- 2229458-73-3
- 3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)piperidine
-
- Inchi: 1S/C15H21NO/c1-2-8-14-12(5-1)6-3-9-15(14)17-13-7-4-10-16-11-13/h1-2,5,8,13,15-16H,3-4,6-7,9-11H2
- InChI Key: JTGFHDLDZDHEIT-UHFFFAOYSA-N
- SMILES: O(C1C2C=CC=CC=2CCC1)C1CNCCC1
Computed Properties
- Exact Mass: 231.162314293g/mol
- Monoisotopic Mass: 231.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 21.3Ų
3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1825080-0.05g |
3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)piperidine |
2229458-73-3 | 0.05g |
$888.0 | 2023-06-01 | ||
| Enamine | EN300-1825080-0.1g |
3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)piperidine |
2229458-73-3 | 0.1g |
$930.0 | 2023-06-01 | ||
| Enamine | EN300-1825080-0.25g |
3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)piperidine |
2229458-73-3 | 0.25g |
$972.0 | 2023-06-01 | ||
| Enamine | EN300-1825080-0.5g |
3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)piperidine |
2229458-73-3 | 0.5g |
$1014.0 | 2023-06-01 | ||
| Enamine | EN300-1825080-1.0g |
3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)piperidine |
2229458-73-3 | 1g |
$1057.0 | 2023-06-01 | ||
| Enamine | EN300-1825080-2.5g |
3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)piperidine |
2229458-73-3 | 2.5g |
$2071.0 | 2023-06-01 | ||
| Enamine | EN300-1825080-5.0g |
3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)piperidine |
2229458-73-3 | 5g |
$3065.0 | 2023-06-01 | ||
| Enamine | EN300-1825080-10.0g |
3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)piperidine |
2229458-73-3 | 10g |
$4545.0 | 2023-06-01 |
3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)piperidine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)piperidine
3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)piperidine: A Comprehensive Overview
3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)piperidine (CAS No. 2229458-73-3) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential therapeutic applications and as a building block in the synthesis of more complex molecules.
The core structure of 3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)piperidine consists of a piperidine ring linked to a tetrahydronaphthalene moiety via an ether linkage. This combination provides a rich platform for chemical modifications and functional group manipulations, making it an attractive candidate for drug discovery and development.
Recent studies have highlighted the pharmacological properties of 3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)piperidine. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. The compound's ability to interact with these receptors suggests its potential in treating various neurological and psychiatric disorders.
In addition to its receptor modulating properties, 3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)piperidine has shown promise in preclinical studies as an anti-inflammatory agent. A study conducted by the Department of Pharmacology at a leading research institute found that the compound effectively reduces inflammation in animal models of arthritis. This finding opens up new avenues for its use in the treatment of inflammatory diseases.
The synthetic accessibility of 3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)piperidine is another factor contributing to its appeal. Chemists have developed efficient synthetic routes to produce this compound with high yields and purity. One notable method involves the coupling of 1-tetrahydronaphthyl alcohol with piperidine using a palladium-catalyzed reaction. This approach not only simplifies the synthesis but also allows for easy scalability for industrial production.
Beyond its direct therapeutic applications, 3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)piperidine serves as a valuable intermediate in the synthesis of more complex pharmaceuticals. Its structural flexibility and reactivity make it an ideal starting material for the development of novel drugs targeting specific biological pathways. For example, researchers at a major pharmaceutical company have used this compound as a scaffold to design new antiviral agents with enhanced efficacy against emerging viral infections.
The safety profile of 3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)piperidine has also been extensively evaluated. Toxicity studies have shown that it exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. This favorable safety profile further supports its potential for clinical development.
In conclusion, 3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)piperidine (CAS No. 2229458-73-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance our understanding of this compound's potential uses and mechanisms of action, it is likely to play an increasingly important role in the field of drug discovery.
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